molecular formula C13H16O3 B13703389 Methyl 3-(4-isopropylphenyl)-2-oxopropanoate

Methyl 3-(4-isopropylphenyl)-2-oxopropanoate

Cat. No.: B13703389
M. Wt: 220.26 g/mol
InChI Key: DHUSJCZMNYTTKE-UHFFFAOYSA-N
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Description

Methyl 3-(4-isopropylphenyl)-2-oxopropanoate is an organic compound with a complex structure that includes a methyl ester group, an isopropylphenyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-isopropylphenyl)-2-oxopropanoate typically involves the esterification of 3-(4-isopropylphenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-isopropylphenyl)-2-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-isopropylphenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-isopropylphenyl)-2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-methylphenyl)-2-oxopropanoate
  • Methyl 3-(4-ethylphenyl)-2-oxopropanoate
  • Methyl 3-(4-tert-butylphenyl)-2-oxopropanoate

Uniqueness

Methyl 3-(4-isopropylphenyl)-2-oxopropanoate is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are valuable in various applications.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

methyl 2-oxo-3-(4-propan-2-ylphenyl)propanoate

InChI

InChI=1S/C13H16O3/c1-9(2)11-6-4-10(5-7-11)8-12(14)13(15)16-3/h4-7,9H,8H2,1-3H3

InChI Key

DHUSJCZMNYTTKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)C(=O)OC

Origin of Product

United States

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